molecular formula C12H12N4O2 B6029547 N'-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B6029547
M. Wt: 244.25 g/mol
InChI Key: TXNPUSIFDJFDAA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-3-carbohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of a hydroxyphenyl group and a pyrazole ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-16-7-6-11(15-16)12(18)14-13-8-9-2-4-10(17)5-3-9/h2-8,17H,1H3,(H,14,18)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNPUSIFDJFDAA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.